3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the class of dihydropyrrolone derivatives, characterized by a bicyclic pyrrolone core substituted with a 4-methoxybenzoyl group at position 4, a phenyl group at position 5, and a morpholinylethyl chain at position 1.
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H26N2O5/c1-30-19-9-7-18(8-10-19)22(27)20-21(17-5-3-2-4-6-17)26(24(29)23(20)28)12-11-25-13-15-31-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20+ |
InChI Key |
BGDCXYQVUYTCBG-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Introduction of the Hydroxy and Methoxybenzoyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Morpholinyl and Phenyl Groups: These groups can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification steps to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure may confer biological activity, making it a candidate for therapeutic development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may act as an agonist or antagonist at specific receptors.
Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituents at positions 4, 5, and the morpholinylalkyl chain. Below is a detailed comparison based on substituent variations and inferred physicochemical/biological implications:
Table 1: Substituent Variations Across Analogous Compounds
Key Observations:
Aromatic Substituent Polarity : Replacement of phenyl (target) with pyridinyl () introduces a polar nitrogen, likely enhancing solubility and hydrogen-bonding capacity.
Chain Length and Flexibility : The morpholinylpropyl chain in vs. ethyl in the target compound may influence conformational stability and interactions with hydrophobic pockets in biological targets.
Steric Modifications : The 2-methyl group on the benzoyl ring in could sterically hinder interactions, reducing binding efficiency compared to the target compound.
Computational and Experimental Insights from Referenced Tools
While direct biological data are absent, the structural analysis tools cited in the evidence provide frameworks for inferring properties:
- SHELX : Used for crystallographic refinement, suggesting these compounds may have resolved crystal structures to confirm substituent orientations.
- Multiwfn : Enables electron density topology analysis, which could predict reactive sites (e.g., hydroxyl group at position 3) or charge distribution differences between analogs.
Biological Activity
3-Hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, featuring multiple functional groups such as hydroxyl and methoxy, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 492.6 g/mol. Its structure includes a pyrrolone core, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The detailed synthetic pathway is crucial for understanding how modifications can lead to changes in biological activity.
Anticancer Properties
Preliminary studies indicate that compounds structurally similar to 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one exhibit significant anticancer properties. For example, compounds with similar motifs have demonstrated:
- Inhibition of cell proliferation : Studies have shown that these compounds can reduce the growth rate of various cancer cell lines, including ovarian cancer cells (SKOV-3) .
- Induction of apoptosis : Mechanistic studies suggest that these compounds may trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of specific enzymes : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Modulation of gene expression : Research has shown that treatment with related compounds can alter the expression levels of genes associated with apoptosis and cell migration .
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-hydroxy-N-(4-methoxyphenyl)-N'-[3-(morpholin-4-yl)propyl]urea | Urea linkage instead of pyrrolone | Anticancer activity |
| 5-(4-fluorophenyl)-3-hydroxy-N-[3-(morpholin-4-yl)propyl]pyrrolidine | Fluorinated phenyl group | Enhanced receptor affinity |
| 3-hydroxy-N-[3-(morpholin-4-yl)propyl]-N'-(4-methylbenzoyl)urea | Urea linkage with methyl substitution | Neuroprotective effects |
This table illustrates how variations in functional groups can influence biological activities and therapeutic potentials.
Case Studies
Several case studies have highlighted the potential applications of this compound in treating various conditions:
- Anti-cancer activity : A study demonstrated that derivatives similar to this compound inhibited tumor growth in xenograft models.
- Neuroprotective effects : Research indicates that some analogs may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
